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molecular formula C7H4ClNO B1349109 2-Chloro-4-hydroxybenzonitrile CAS No. 3336-16-1

2-Chloro-4-hydroxybenzonitrile

Cat. No. B1349109
M. Wt: 153.56 g/mol
InChI Key: BDDVAWDNVWLHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202858B2

Procedure details

A solution of 2-chloro-4-hydroxy-benzonitrile (5.0 g, 32.6 mmol) in ethanol (125 ml) was treated with conc. sulphuric acid (25 ml) and the mixture heated at reflux for 3 days. Conc. sulphuric acid (25 ml) was added and the mixture was heated at reflux for another 2 days. The volatiles were removed in vacuo, and the aqueous residue was basified with saturated NaHCO3 and extracted 4 times with diethyl ether. The combined organic extracts were dried and concentrated in vacuo to yield the title compound (2.5 g, 38%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Yield
38%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:3]=1[C:4]#N.S(=O)(=O)(O)[OH:12].[CH2:16]([OH:18])[CH3:17]>>[CH2:16]([O:18][C:4](=[O:12])[C:3]1[CH:6]=[CH:7][C:8]([OH:10])=[CH:9][C:2]=1[Cl:1])[CH3:17]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1)O
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 days
Duration
3 d
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for another 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted 4 times with diethyl ether
CUSTOM
Type
CUSTOM
Details
The combined organic extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C1=C(C=C(C=C1)O)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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